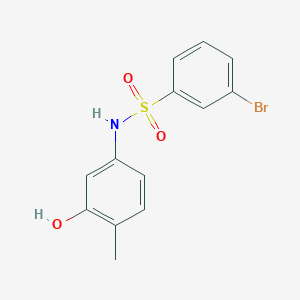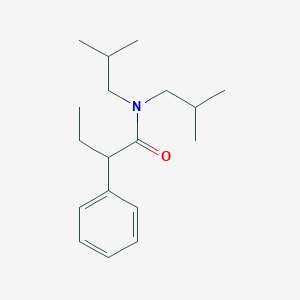
N,N-bis(2-methylpropyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-methylpropyl)-2-phenylbutanamide, commonly known as AKB-48, is a synthetic cannabinoid that has gained attention in recent years due to its potential medical applications. It was first synthesized in 2012 by Japanese researchers, and since then, it has been studied extensively for its pharmacological properties.
Wirkmechanismus
AKB-48 acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. It also has some affinity for the CB2 receptor, which is found in the immune system. Activation of the CB1 receptor by AKB-48 leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, pain, and appetite.
Biochemical and Physiological Effects
The biochemical and physiological effects of AKB-48 are similar to those of other cannabinoids. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been shown to have some anxiolytic and antidepressant effects. However, the long-term effects of AKB-48 on the brain and body are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of AKB-48 is that it has a high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoid receptor activation. However, its synthetic nature and complex synthesis method make it difficult to produce in large quantities. Additionally, its potential for abuse and lack of safety data make it a potentially hazardous substance to work with.
Zukünftige Richtungen
There are many potential future directions for the study of AKB-48. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. AKB-48 has been shown to reduce opioid withdrawal symptoms in animal models, and further research is needed to determine its potential as a treatment for opioid addiction in humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. AKB-48 has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for these diseases. Finally, further research is needed to determine the long-term effects of AKB-48 on the brain and body, as well as its potential for abuse and addiction.
Conclusion
In conclusion, AKB-48 is a synthetic cannabinoid that has gained attention in recent years for its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models, and has potential for use in the treatment of addiction, anxiety, and depression. However, its synthetic nature, complex synthesis method, and potential for abuse and addiction make it a potentially hazardous substance to work with. Further research is needed to determine its safety and efficacy as a medical treatment.
Synthesemethoden
The synthesis of AKB-48 involves a multi-step process that starts with the reaction of 2-methylpropan-2-ol and benzylamine to form N-benzyl-2-methylpropan-2-amine. This intermediate is then reacted with 2-phenylbutyryl chloride to form the final product, AKB-48. The synthesis method is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
AKB-48 has been studied extensively for its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been studied for its potential use in the treatment of addiction, anxiety, and depression. AKB-48 has been shown to have a high affinity for cannabinoid receptors, which are involved in the regulation of pain, mood, and appetite.
Eigenschaften
Produktname |
N,N-bis(2-methylpropyl)-2-phenylbutanamide |
|---|---|
Molekularformel |
C18H29NO |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
N,N-bis(2-methylpropyl)-2-phenylbutanamide |
InChI |
InChI=1S/C18H29NO/c1-6-17(16-10-8-7-9-11-16)18(20)19(12-14(2)3)13-15(4)5/h7-11,14-15,17H,6,12-13H2,1-5H3 |
InChI-Schlüssel |
XFQSNGBRQZOZGP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC(C)C)CC(C)C |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



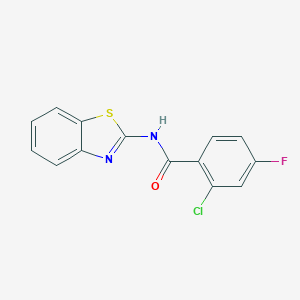
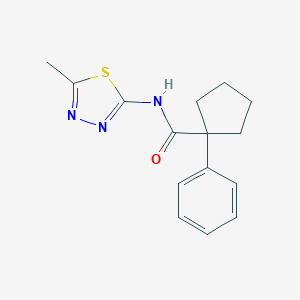

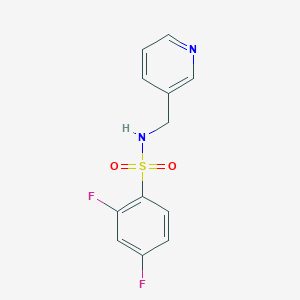
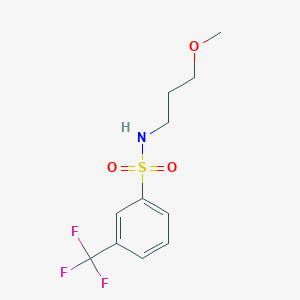
![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)
![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)

